4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common method involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions . The resulting imidazo[1,2-a]pyridine can then be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
The next step involves the sulfonation of the brominated imidazo[1,2-a]pyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine . The final product, this compound, is obtained after purification by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine moiety can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile.
Sulfonation: Benzenesulfonyl chloride in the presence of bases like triethylamine or pyridine.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds .
Scientific Research Applications
4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the biological activity of imidazo[1,2-a]pyridine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially modulating their activity . Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Another brominated imidazo[1,2-a]pyridine derivative with similar chemical properties.
N-(pyridin-2-yl)amides: Compounds with a pyridine moiety that exhibit similar biological activities.
2-methylimidazo[1,2-a]pyridine: A methylated derivative with distinct chemical and biological properties.
Uniqueness
4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a benzenesulfonamide group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
IUPAC Name |
4-bromo-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-12-3-2-10-20-11-14(19-16(12)20)8-9-18-23(21,22)15-6-4-13(17)5-7-15/h2-7,10-11,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPJYDPVPMYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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